N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]-4-propoxybenzamide
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Overview
Description
N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]-4-propoxybenzamide is a compound that belongs to the class of 1,2,4-thiadiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the thiadiazole ring imparts unique properties to the compound, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]-4-propoxybenzamide typically involves the reaction of 4-methylbenzene-1,3-diamine with appropriate acylating agents. One common method includes the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride under controlled conditions . The reaction is carried out in a microreactor system to optimize the reaction kinetics and achieve high yield and selectivity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of microreactor systems allows for precise control over reaction parameters, leading to efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]-4-propoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups into the molecule .
Scientific Research Applications
N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]-4-propoxybenzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]-4-propoxybenzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by inhibiting certain enzymes involved in cellular processes, leading to the disruption of DNA replication and induction of apoptosis in cancer cells. The exact molecular targets and pathways may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring structure and exhibit similar biological activities.
1,2,3-Thiadiazole Derivatives: Another class of thiadiazole compounds with different isomeric forms.
1,2,4-Triazole Derivatives: Compounds with a similar heterocyclic ring structure but different nitrogen positioning.
Uniqueness
N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]-4-propoxybenzamide is unique due to its specific substitution pattern and the presence of the propoxybenzamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C19H19N3O2S |
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Molecular Weight |
353.4 g/mol |
IUPAC Name |
N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]-4-propoxybenzamide |
InChI |
InChI=1S/C19H19N3O2S/c1-3-12-24-16-10-8-15(9-11-16)18(23)21-19-20-17(22-25-19)14-6-4-13(2)5-7-14/h4-11H,3,12H2,1-2H3,(H,20,21,22,23) |
InChI Key |
BDVHJJLOARSTBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=NC(=NS2)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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